molecular formula C16H16ClFN2O3S B12480393 N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12480393
M. Wt: 370.8 g/mol
InChI Key: QNJZLHPBFHUSKA-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and methylsulfonyl groups attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the alaninamide backbone, followed by the introduction of the chlorophenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the addition of the methylsulfonyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group.

    Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(ethylsulfonyl)alaninamide
  • N~2~-(4-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

Uniqueness

N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the specific positioning of the chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group also adds to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C16H16ClFN2O3S

Molecular Weight

370.8 g/mol

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C16H16ClFN2O3S/c1-11(16(21)19-14-7-4-6-13(18)10-14)20(24(2,22)23)15-8-3-5-12(17)9-15/h3-11H,1-2H3,(H,19,21)

InChI Key

QNJZLHPBFHUSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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